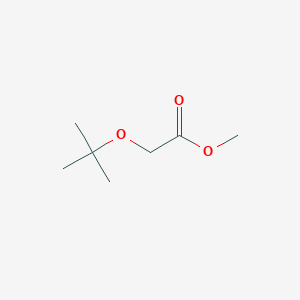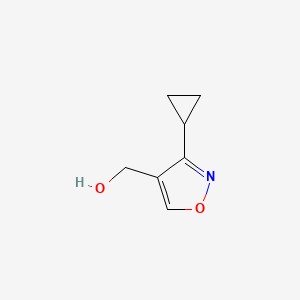![molecular formula C14H17NO5 B2517469 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid CAS No. 405898-28-4](/img/structure/B2517469.png)
4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid is a chemical of interest due to its potential biological activity and its structural characteristics. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a substituted phenyl compound. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the formation of an amide linkage and the introduction of a butanoic acid moiety . Similarly, the synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid involves the reaction with antipyrin to yield a butanoic acid derivative . These methods could potentially be adapted for the synthesis of 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction studies . The vibrational wavenumbers, computed using HF and DFT methods, help in assigning the potential energy distribution and understanding the molecular vibrations . The molecular electrostatic potential map, obtained by DFT methods, provides insights into the electron density distribution within the molecule .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines leads to the formation of pyridazinone derivatives, which can further react to form dithio derivatives and chloropyridazine derivatives . These reactions indicate that the butenoic acid moiety is reactive and can participate in various chemical transformations, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The NH stretching frequency observed in the IR spectrum indicates the presence of hydrogen bonding, which can affect the compound's solubility and stability . The first hyperpolarizability and infrared intensities suggest the presence of non-linear optical properties, which could be of interest in materials science . The HOMO and LUMO analysis indicates the charge transfer within the molecule, which is relevant for understanding its reactivity . The stability of the molecule, as analyzed by NBO analysis, arises from hyper-conjugative interactions and charge delocalization .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Dinuclear oxovanadium(IV/V) entities incorporating heptadentate ligands show significant yields in synthesis processes. These compounds, related by their complex formation and ligand structures, underline the importance of detailed structural analysis in inorganic chemistry, contributing to our understanding of mixed-valence complexes (Mondal et al., 2005).
Medicinal Chemistry Applications
- Allosteric modifiers of hemoglobin have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, indicating a pathway for therapeutic intervention in conditions requiring modulated oxygen delivery (Randad et al., 1991).
Materials Science
- Hyperbranched aromatic polyimides demonstrate the capability for self-polycondensation, leading to materials with potential applications in electronics and coatings due to their solubility and thermal properties (Yamanaka et al., 2000).
Novel Synthetic Pathways
- The development of new synthetic pathways for aromatic polyimides highlights the continuous evolution of polymer science, creating materials with enhanced solubility and thermal stability for advanced applications (Butt et al., 2005).
Adhesive Polymers
- Synthesis and radical polymerization of hydrolytically stable phosphonic acid monomers contribute to the development of adhesives with potential for improved durability and stability, impacting various industrial applications (Moszner et al., 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to various biological and pharmacological activities . For example, some indole derivatives have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, some indole derivatives have shown to affect the pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase .
Result of Action
For instance, some indole derivatives have shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
(E)-4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-10(9-12(11)20-2)7-8-15-13(16)5-6-14(17)18/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUUXDFBHSYRHR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)


![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)